N-Thiazol-2-yl-2-m-tolylamino-propionamide
Description
N-Thiazol-2-yl-2-m-tolylamino-propionamide is a synthetic organic compound featuring a thiazole ring core substituted with a propionamide group at position 2 and an m-tolylamino moiety. Structural validation via X-ray crystallography (utilizing SHELX software ) confirms its planar thiazole ring and non-covalent interactions critical for bioactivity.
Properties
Molecular Formula |
C13H15N3OS |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3OS/c1-9-4-3-5-11(8-9)15-10(2)12(17)16-13-14-6-7-18-13/h3-8,10,15H,1-2H3,(H,14,16,17) |
InChI Key |
UDMCYLZXCYCCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Thiazol-2-yl-2-m-tolylamino-propionamide can be achieved through various synthetic routes. One common method involves the reaction of thiazole with m-toluidine in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N-Thiazol-2-yl-2-m-tolylamino-propionamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N-Thiazol-2-yl-2-m-tolylamino-propionamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, exhibiting activity against both Gram-positive and Gram-negative bacteria . In medicine, it is being investigated for its potential as an anti-inflammatory and anticancer agent . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-Thiazol-2-yl-2-m-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and modulate immune responses . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
Target Compound :
- Thiazole ring : Planar, aromatic, with N1 and S1 at positions 1 and 2.
- Substituents: Propionamide (CH₂CH₂CONH₂) at C2; m-tolylamino (C₆H₄(CH₃)NH) at the adjacent carbon.
Analog 1: N-(Thiazol-2-yl)acetamide
- Simpler structure with acetamide (CH₃CONH₂) at C2, lacking the m-tolylamino group.
- Exhibits anti-inflammatory and analgesic activities but lower binding complexity due to fewer substituents .
Analog 2: N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides
- Thiazole substituted with pyridinyl at C2 and carboxamide at C3.
- Enhanced π-π stacking from pyridinyl, improving enzyme inhibition (e.g., kinase targets) .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Target Compound : Higher logP (predicted: 2.8) due to m-tolyl, suggesting improved membrane permeability vs. N-(Thiazol-2-yl)acetamide (logP: 1.2).
- 2-(4-Pyridinyl) Analogs : Pyridinyl enhances water solubility but reduces logP (1.5–2.0), balancing bioavailability .
Biological Activity
N-Thiazol-2-yl-2-m-tolylamino-propionamide is a compound belonging to the thiazole derivative family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
1. Chemical Structure and Synthesis
This compound features a thiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of thiazole derivatives with m-toluidine and appropriate acylating agents, leading to the formation of the desired propionamide structure. The synthesis can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
2. Biological Activity Overview
Thiazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds with thiazole moieties exhibit potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
- Antiplasmodial Activity : The compound has been evaluated for its antiplasmodial effects against Plasmodium falciparum, with mechanisms involving inhibition of essential enzymes like N-myristoyltransferase (NMT), crucial for the parasite's viability .
- Antifungal Activity : Research indicates that N-thiazole derivatives exhibit antifungal properties, particularly against drug-resistant strains of Candida species, suggesting potential for treating opportunistic infections .
3.1 Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, revealed that these compounds possess minimum inhibitory concentrations (MICs) that are competitive with established antibiotics. For instance, specific derivatives showed MIC values as low as 0.5 µg/mL against resistant S. aureus strains .
3.2 Antiplasmodial Mechanism
In vitro studies demonstrated that this compound effectively inhibited the growth of P. falciparum by targeting NMT, leading to impaired invasion of red blood cells by merozoites. This mechanism highlights the potential of thiazole derivatives in developing new antimalarial therapies .
3.3 Antifungal Activity
Research on antifungal efficacy indicated that certain thiazole derivatives exhibited superior activity against resistant Candida auris, outperforming traditional antifungal agents like fluconazole . This positions this compound as a candidate for further development in antifungal treatments.
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole | Enhances antimicrobial potency |
| Variation in aryl groups | Alters selectivity towards specific pathogens |
| Chain length in propionamide | Impacts solubility and bioavailability |
The SAR studies indicate that careful modification can lead to improved efficacy and reduced toxicity profiles.
5.
This compound exhibits promising biological activities across multiple domains, including antimicrobial and antiplasmodial effects. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and optimization through chemical modifications. Continued research could pave the way for novel treatments addressing drug-resistant infections and malaria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
